Cas no 210110-89-7 (5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside)

210110-89-7 structure
Produktname:5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside
CAS-Nr.:210110-89-7
MF:C16H18BrClN2O6
MW:449.680922985077
MDL:MFCD00269934
CID:252374
PubChem ID:29974819
5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-α-D-galactopyranoside
- LogP
- 5-BROMO-4-CHLORO-3-INDOLYL-2-ACETAMIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE
- a-D-Galactopyranoside,5-bromo-4-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy-
- 5-Bromo-4-chloro-3-indolyl N-acetyl-alpha-D-galactosaminide
- N-((2R,3R,4R,5R,6R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- 210110-89-7
- N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 5-Bromo-4-chloro-3-indolyl-2'-acetamido-2'-deoxy-alpha-D-galactopyranoside
- B-5821
- alpha-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy-
- MFCD00269934
- AKOS015919124
- 5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- 5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside
-
- MDL: MFCD00269934
- Inchi: InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)
- InChI-Schlüssel: SUWPNTKTZYIFQT-UHFFFAOYSA-N
- Lächelt: CC(NC1C(O)C(O)C(CO)OC1OC1=CNC2=CC=C(C(Cl)=C12)Br)=O
Berechnete Eigenschaften
- Genaue Masse: 448.00400
- Monoisotopenmasse: 448.004
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 517
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 124A^2
- XLogP3: 1.2
Experimentelle Eigenschaften
- Dichte: 1.78
- Schmelzpunkt: 258-260°C
- Siedepunkt: 778 ºC
- Flammpunkt: 424 ºC
- Brechungsindex: 1.702
- Stabilität/Haltbarkeit: Methanol
- PSA: 124.04000
- LogP: 1.29720
5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B682250-1mg |
5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside |
210110-89-7 | 1mg |
$ 196.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221010-5 mg |
5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-α-D-galactopyranoside, |
210110-89-7 | 5mg |
¥2,632.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221010-5mg |
5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-α-D-galactopyranoside, |
210110-89-7 | 5mg |
¥2632.00 | 2023-09-05 | ||
abcr | AB497317-10mg |
5-Bromo-4-chloro-3-indolyl-2'-acetamido-2'-deoxy-alpha-D-galactopyranoside, 98%; . |
210110-89-7 | 98% | 10mg |
€757.00 | 2025-02-20 | |
A2B Chem LLC | AB19789-10mg |
N-((2R,3R,4R,5R,6R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
210110-89-7 | 98%(HPLC) | 10mg |
$495.00 | 2024-04-20 | |
1PlusChem | 1P002L1P-10mg |
α-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy- |
210110-89-7 | 98%(HPLC) | 10mg |
$542.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y3163273-25mg |
a-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy- |
210110-89-7 | 98%(HPLC) | 25mg |
$1520 | 2024-06-07 | |
A2B Chem LLC | AB19789-1mg |
N-((2R,3R,4R,5R,6R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
210110-89-7 | 98%(HPLC) | 1mg |
$88.00 | 2024-04-20 | |
abcr | AB497317-25mg |
5-Bromo-4-chloro-3-indolyl-2'-acetamido-2'-deoxy-alpha-D-galactopyranoside, 98%; . |
210110-89-7 | 98% | 25mg |
€1473.10 | 2025-02-20 | |
eNovation Chemicals LLC | Y3163273-1mg |
a-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 2-(acetylamino)-2-deoxy- |
210110-89-7 | 98%(HPLC) | 1mg |
$190 | 2025-02-19 |
5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside Verwandte Literatur
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Aminozucker
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Aminozucker
210110-89-7 (5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside) Verwandte Produkte
- 771527-31-2(3-amino-3-(2-fluorophenyl)propanamide)
- 383135-78-2(1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde)
- 2609866-15-9(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylcyclobutan-1-one)
- 955839-67-5(6-methyl-1-(2-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)
- 893603-87-7(4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol)
- 2680784-04-5(tert-butyl N-{7-bromo-1,2,4triazolo1,5-apyridin-2-yl}carbamate)
- 1866513-38-3(Ethanone, 1-(3-bromophenyl)-2-(2-propen-1-ylthio)-)
- 743407-46-7(2-[4-(Trifluoromethyl)phenyl]-1-azaindolizine)
- 1806823-20-0(4-(Difluoromethyl)-2,3-dihydroxy-6-methylpyridine)
- 345662-55-7(1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI))
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:210110-89-7)5-Bromo-4-chloro-3-indolyl 2-Acetamido-2-deoxy-a-D-galactopyranoside

Reinheit:99%/99%/99%
Menge:5mg/10mg/25mg
Preis ($):267.0/459.0/895.0